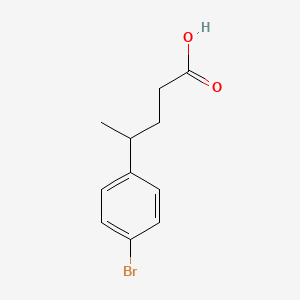

4-(4-Bromophenyl)pentanoic acid

Beschreibung

Chemical Significance in Organic Synthesis and Medicinal Chemistry Research

4-(4-Bromophenyl)pentanoic acid is a bifunctional organic compound that serves as a versatile intermediate in the synthesis of more complex molecular architectures. Its significance lies in the strategic placement of two key functional groups: a carboxylic acid and a bromoaryl group.

In organic synthesis, the carboxylic acid moiety is a classic functional group that can undergo a wide array of chemical transformations. It can be readily converted into esters, amides, acid chlorides, and other derivatives, allowing for the attachment of diverse molecular fragments. This versatility is fundamental for building libraries of related compounds for research purposes.

The bromophenyl group is arguably the most synthetically valuable feature of the molecule. The bromine atom on the phenyl ring acts as a crucial "handle" for modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, utilize aryl halides like this one to form new carbon-carbon or carbon-heteroatom bonds. This capability is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular skeletons from simpler precursors. For instance, the synthesis of related chiral 3-(4-bromophenyl)butanoic acid utilizes a rhodium-catalyzed reaction with (4-bromophenyl)boronic acid, highlighting the utility of the bromophenyl unit in creating stereochemically defined structures. orgsyn.orgorgsyn.org The ability to use this bromo-substituent in coupling reactions allows chemists to systematically modify the phenyl ring, attaching various other groups to explore structure-activity relationships (SAR) in medicinal chemistry.

Contextual Relevance of Bromophenyl and Pentanoic Acid Moieties in Chemical Research

The two core components of this compound—the bromophenyl group and the pentanoic acid chain—each carry their own significance in the broader landscape of chemical and pharmaceutical research.

The bromophenyl moiety is a frequently incorporated feature in the design of bioactive molecules. The presence of a bromine atom can significantly influence a compound's physicochemical properties. It increases lipophilicity, which can affect how a molecule is absorbed, distributed, metabolized, and excreted (ADME). In some cases, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target. Furthermore, aryl halides are common in drug candidates because they serve as synthetic handles for late-stage functionalization, allowing for the fine-tuning of a molecule's properties during the drug discovery process. acs.org For example, bromophenyl groups are found in precursors for compounds targeting enzymes like β-secretase (BACE-1), which is relevant in Alzheimer's disease research. acs.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-8(2-7-11(13)14)9-3-5-10(12)6-4-9/h3-6,8H,2,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJNBCAEPJOHDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 4 Bromophenyl Pentanoic Acid and Its Derivatives

Chemical Transformations of the Bromophenyl Moiety

The bromophenyl group is the site of two major classes of reactions: electrophilic aromatic substitution on the aromatic ring and cross-coupling reactions involving the carbon-bromine bond.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The outcome of these reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. savemyexams.comlibretexts.org

In 4-(4-bromophenyl)pentanoic acid, the benzene ring has two substituents:

Bromo group (-Br): This is a deactivating but ortho-, para-directing group. pbworks.comyoutube.com It withdraws electron density from the ring inductively, making the ring less reactive than benzene, but its lone pairs can stabilize the carbocation intermediate (sigma complex) through resonance at the ortho and para positions. organicchemistrytutor.com

Alkyl chain (-CH(CH₃)CH₂CH₂COOH): This is an activating, ortho-, para-directing group. It donates electron density to the ring via an inductive effect, making the ring more reactive. savemyexams.com

Since both groups direct incoming electrophiles to the ortho and para positions relative to themselves, their effects are synergistic in this compound. The para position is already occupied by the bromo group (relative to the pentanoic acid chain). Therefore, incoming electrophiles will be directed to the positions ortho to the bromo group (positions 3 and 5 on the ring).

A common example is nitration. The reaction of this compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would be expected to yield primarily 4-(2-nitro-4-bromophenyl)pentanoic acid. libretexts.org

| Substituent | Electronic Effect | Directing Effect | Predicted Substitution Position |

| -Br | Deactivating (Inductive) | Ortho, Para | Position 3 and 5 |

| -Alkyl | Activating (Inductive) | Ortho, Para | Position 3 and 5 |

The carbon-bromine bond in this compound is a key site for palladium-catalyzed cross-coupling reactions. These powerful reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making them invaluable for synthesizing more complex molecules. researchgate.netmdpi.com The carboxylic acid group may need to be protected as an ester to prevent interference with the basic conditions or catalysts used in some of these reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester, to form a new C-C bond. organic-chemistry.org Reacting this compound or its ester with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (such as K₃PO₄ or Cs₂CO₃) would yield a biphenyl (B1667301) derivative. mdpi.comnih.gov

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org For instance, the reaction of this compound with styrene (B11656) or ethyl acrylate, catalyzed by a palladium source (like Pd(OAc)₂) with a phosphine (B1218219) ligand and a base, would result in a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. researchgate.netmdpi.com

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. nih.govlibretexts.org Coupling this compound with an alkyne like phenylacetylene (B144264) would produce a diarylacetylene derivative.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex with specialized phosphine ligands (e.g., BINAP, XPhos) and requires a strong base. youtube.comyoutube.comsynthesisspotlight.com This method allows for the direct synthesis of N-aryl or N-heteroaryl amines from the corresponding bromo-compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

| Suzuki-Miyaura organic-chemistry.org | R-B(OH)₂ | Pd(PPh₃)₄, Base | C(aryl)-C(aryl/vinyl) | Biphenyl derivative |

| Heck wikipedia.org | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base | C(aryl)-C(vinyl) | Substituted alkene |

| Sonogashira wikipedia.org | Terminal Alkyne | Pd catalyst, Cu(I), Base | C(aryl)-C(alkynyl) | Arylalkyne |

| Buchwald-Hartwig wikipedia.org | Amine (R₂NH) | Pd catalyst, Ligand, Base | C(aryl)-N | Aryl amine |

Intramolecular Cyclization

The structure of this compound, with a carboxylic acid attached to a four-carbon chain on a phenyl ring, is well-suited for intramolecular cyclization reactions to form fused ring systems. The most prominent example is the intramolecular Friedel-Crafts acylation. masterorganicchemistry.com

When treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), the carboxylic acid can acylate the aromatic ring to form a six-membered cyclic ketone. researchgate.net This reaction proceeds by forming an acylium ion intermediate, which then acts as an electrophile and attacks the electron-rich aromatic ring. The cyclization occurs at the position ortho to the alkyl chain (and meta to the bromo group). The product of this reaction is a substituted tetralone, specifically 7-bromo-4-methyl-3,4-dihydronaphthalen-1(2H)-one. Such tetralone structures are important intermediates in the synthesis of more complex molecules. nih.gov

Enzymatic Biotransformations and Kinetic Resolution

The presence of a chiral center at the fourth carbon of the pentanoic acid chain means that this compound exists as a racemic mixture of two enantiomers, (R) and (S). Enzymes, particularly hydrolases like lipases and esterases, can be used to distinguish between these enantiomers, enabling their separation through a process called kinetic resolution. nih.govalmacgroup.com

In a typical enzymatic kinetic resolution, the racemic acid is first converted to its corresponding ester (e.g., ethyl or methyl ester). This racemic ester is then subjected to hydrolysis in the presence of an enantioselective lipase (B570770) or esterase. mdpi.com The enzyme will selectively catalyze the hydrolysis of one enantiomer of the ester back to the carboxylic acid, while leaving the other enantiomer of the ester largely unreacted. nih.gov For example, a lipase might selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester behind. The resulting mixture of the (S)-acid and the (R)-ester can then be separated by standard chemical techniques, providing access to both enantiomerically enriched acid and ester. This biocatalytic approach offers an environmentally benign method for producing enantiomerically pure compounds. researchgate.netrsc.org

Studies on similar phenylalkyl carboxylic acids have demonstrated the effectiveness of this approach. nih.gov

| Substrate | Enzyme | Reaction | Products | Enantiomeric Excess (ee) | Reference |

| Ethyl-3-phenylbutanoate | Esterase CL1 | Hydrolysis | (S)-3-phenylbutanoic acid | >99% | nih.gov |

| Ethyl-2-phenylpropanoate | Esterase CE | Hydrolysis | (S)-2-phenylpropanoic acid | >99% | nih.gov |

While direct biotransformation of the aromatic ring of this compound by microorganisms is plausible, as seen with other aromatic compounds, the most synthetically valuable enzymatic process for this specific molecule is the kinetic resolution to obtain chiral building blocks. nih.govcore.ac.uk

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(4-Bromophenyl)pentanoic acid, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, (S)-3-(4-bromophenyl)butanoic acid, the aromatic protons on the para-substituted phenyl ring typically appear as a multiplet in the range of δ 7.46–7.39 ppm. orgsyn.org The carboxylic acid proton is characterized by a broad singlet at a downfield chemical shift, around δ 10.84 ppm. orgsyn.org The aliphatic protons of the pentanoic acid chain would exhibit characteristic multiplets and coupling patterns depending on their proximity to the chiral center and the aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. For a similar compound, 4-bromophenylacetic acid, the carboxyl carbon appears at a specific chemical shift. The aromatic carbons show distinct signals, with the carbon atom bonded to the bromine atom being significantly influenced by the halogen's electronegativity. The aliphatic carbons of the pentanoic acid chain would resonate at higher field (lower ppm values).

A summary of predicted ¹H NMR and ¹³C NMR chemical shifts for this compound is provided in the table below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~10-12 | ~175-185 |

| Aromatic (C-H) | ~7.1-7.5 | ~128-132 |

| Aromatic (C-Br) | - | ~120-125 |

| Aromatic (C-Alkyl) | - | ~140-145 |

| Aliphatic (CH) | ~2.8-3.2 | ~35-45 |

| Aliphatic (CH₂) | ~1.5-2.5 | ~25-35 |

| Aliphatic (CH₃) | ~1.2-1.4 | ~20-25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula of a molecule. For a related compound, (S)-3-(4-bromophenyl)butanoic acid, the calculated mass for the deprotonated molecule [M–H]⁻ is 240.9870, which was found to be in exact agreement with the experimentally determined mass. orgsyn.org The monoisotopic mass of this compound is 256.0099 Da. uni.lu HRMS can also identify various adducts, such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺, with predicted m/z values of 257.01718, 278.99912, and 274.04372, respectively. uni.lu

Electron ionization (EI) mass spectrometry of aromatic carboxylic acids like this compound often leads to characteristic fragmentation patterns. A common fragmentation pathway for n-(4-alkylphenyl)alkanoic acids involves a McLafferty rearrangement. stackexchange.com This rearrangement can result in the formation of a charged enol tautomer of a smaller carboxylic acid and a neutral alkene, or a charged alkene and a neutral smaller carboxylic acid. stackexchange.com The relative abundance of these fragments is governed by the Stevenson-Audier rule, which states that the charge will preferentially reside on the fragment with the lower ionization energy. stackexchange.com For instance, in the fragmentation of a similar compound, the charge is observed to remain on the alkenyl-substituted benzene (B151609) moiety. stackexchange.com

Another characteristic fragmentation is the loss of the carboxylic acid group (M-COOH) or water (M-H₂O). The presence of the bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is readily observable in the mass spectrum for all bromine-containing fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the key functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid dimer typically appears as a strong band between 1710 and 1680 cm⁻¹. The C-Br stretching vibration is observed in the fingerprint region, usually between 600 and 500 cm⁻¹. The aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to show absorption bands characteristic of the substituted benzene ring. A related compound, 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1-one, was characterized using UV-Visible spectroscopy in the range of 200-800 nm. rasayanjournal.co.in Aromatic compounds typically exhibit a strong absorption band (the E-band) below 200 nm and a weaker band (the B-band) in the range of 230-270 nm, which arises from π-π* transitions. The presence of the bromine atom and the alkyl chain can cause a slight shift in the position and intensity of these absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

Hyphenated and Surface-Enhanced Spectroscopic Techniques

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for obtaining detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze volatile derivatives of this compound, such as its methyl or ethyl ester. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass and fragmentation data for each component. This technique was utilized in the analysis of (S)-ethyl 3-(4-bromophenyl)butanoate, a precursor in the synthesis of a related acid, showing a single peak with a specific retention time and mass spectrum. orgsyn.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. This technique was used to monitor the conversion of starting materials and the formation of the product during the synthesis of (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org

Surface-Enhanced Raman Spectroscopy (SERS): While not specifically reported for this compound, SERS is a powerful technique that can provide significantly enhanced Raman signals for molecules adsorbed on or near nanostructured metal surfaces. This could potentially be used to study the molecule at very low concentrations or to investigate its interaction with surfaces.

Computational Chemistry and Theoretical Analysis

Quantum Chemical Calculations (e.g., DFT, TDDFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the electronic and structural properties of molecules. While specific, in-depth research articles focusing exclusively on the DFT analysis of 4-(4-Bromophenyl)pentanoic acid are not prevalent in publicly available literature, the principles of these methods can be applied to understand its behavior.

The three-dimensional structure of this compound is crucial for its chemical and biological activity. The molecule possesses several rotatable bonds, leading to various possible conformations. Theoretical studies would typically involve geometry optimization to find the most stable conformer, which is the one with the lowest energy.

The key determinants of its preferred conformation would be the steric hindrance between the pentanoic acid chain and the bromophenyl ring, as well as potential intramolecular interactions. The dihedral angles involving the phenyl ring and the aliphatic chain would be systematically varied to map the potential energy surface and identify the global minimum.

The electronic character of this compound can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting the molecule's reactivity.

HOMO: The HOMO is typically associated with the electron-donating ability of a molecule. In this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring.

LUMO: The LUMO is associated with the electron-accepting ability. The LUMO would likely be distributed over the carboxylic acid group and the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The presence of the bromine atom, an electron-withdrawing group, would influence the energy levels of these orbitals compared to a non-substituted phenylpentanoic acid.

Computational chemistry can be employed to study the mechanisms of reactions involving this compound. For instance, the esterification of the carboxylic acid group or nucleophilic substitution at the bromine-bearing carbon could be modeled.

This involves identifying the reactants, products, and any intermediates, and then locating the transition state structures that connect them on the potential energy surface. The energy barrier calculated for the transition state provides an estimate of the reaction rate. For example, in a hypothetical esterification reaction, DFT calculations could model the approach of an alcohol molecule and the subsequent tetrahedral intermediate and its collapse to form the ester and water.

Intermolecular forces govern how this compound interacts with itself and with other molecules, which is fundamental to its physical properties (like melting and boiling points) and its biological activity.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl proton) and acceptor (from the carbonyl oxygen). In the solid state, it is highly likely that these molecules form dimeric structures through strong hydrogen bonds between their carboxylic acid moieties.

In Silico Prediction of Molecular Properties for Chemical Design

In silico methods use computational models to predict the physicochemical and pharmacokinetic properties of molecules before they are synthesized, saving time and resources. For this compound, several key properties can be predicted. These predictions are valuable in the early stages of drug discovery and materials science.

| Predicted Property | Value | Method/Source |

| Molecular Formula | C11H13BrO2 | PubChem |

| Molecular Weight | 257.12 g/mol | PubChem |

| XLogP3 | 3.1 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |

| Rotatable Bond Count | 4 | PubChem (Predicted) |

XLogP3 is a measure of hydrophobicity.

These predicted properties suggest that this compound has moderate lipophilicity and characteristics that would allow it to be orally absorbed.

Structure-Activity Relationship (SAR) Methodologies in Compound Design

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. collaborativedrug.com By systematically modifying the structure of a lead compound, researchers can identify the key chemical features, or pharmacophores, responsible for its effects and optimize them to enhance potency and reduce side effects. collaborativedrug.comdrugdesign.org

This compound can serve as a scaffold in SAR studies. Key areas for modification could include:

The Phenyl Ring: The position and nature of the substituent on the phenyl ring could be varied. For example, replacing the bromine with other halogens (chlorine, fluorine) or with electron-donating groups (like a methoxy (B1213986) group) would systematically alter the electronic properties and size of the molecule. nih.gov

The Aliphatic Chain: The length of the pentanoic acid chain could be shortened or lengthened to probe the optimal distance between the aromatic ring and the carboxylic acid group for a particular biological target.

The Carboxylic Acid: The carboxylic acid could be converted to other functional groups, such as esters, amides, or alcohols, to investigate the importance of the acidic proton and the hydrogen bonding capabilities of this group for activity. drugdesign.org

Through such systematic modifications and subsequent biological testing, a comprehensive SAR profile can be developed, guiding the design of more effective molecules. collaborativedrug.com

Synthetic Applications As a Chemical Building Block

Precursor for Advanced Organic Syntheses

The strategic placement of reactive sites within 4-(4-Bromophenyl)pentanoic acid allows for its participation in a multitude of chemical transformations, positioning it as a key starting material in advanced organic synthesis. The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a wide array of derivatives. wikipedia.org

A significant application of this compound is in carbon-carbon bond-forming reactions. The bromine atom on the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. nih.govresearchgate.net These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks by linking the bromophenyl group with various organic partners (boronic acids, alkenes, alkynes, etc.). For instance, the Suzuki-Miyaura cross-coupling reaction can be employed to arylate N-(4-bromophenyl)furan-2-carboxamide, a related structure, with various aryl and heteroaryl boronic acids to generate a library of functionalized molecules. nih.gov

The synthesis of related structures, such as (S)-3-(4-bromophenyl)butanoic acid, highlights the methodologies that can be applied. A robust and scalable synthesis involves an enantioselective rhodium-catalyzed Michael addition of 4-bromophenylboronic acid to an α,β-unsaturated ester, followed by hydrolysis. orgsyn.orgorgsyn.org This process underscores the compound's role as a precursor to high-value, enantiomerically pure molecules for industries like pharmaceuticals. orgsyn.org

Table 1: Key Reactions and Transformations

| Reaction Type | Reagents/Catalysts | Product Class | Reference |

|---|---|---|---|

| Fischer Esterification | Methanol, Sulfuric Acid | Methyl Esters | wikipedia.org |

| Amide Formation | Amines, Coupling Agents (e.g., EDC) | Amides | researchgate.net |

| Suzuki Coupling | Aryl Boronic Acids, Palladium Catalyst, Base | Biaryl Compounds | nih.govresearchgate.net |

Scaffold for the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound and its derivatives serve as a foundational scaffold for synthesizing a wide variety of heterocyclic systems. The inherent functionalities of the molecule can be manipulated to construct rings containing nitrogen, sulfur, and oxygen.

Derivatives of bromophenyl-containing acids are instrumental in synthesizing heterocycles such as oxadiazoles, thiadiazoles, and triazoles. researchgate.netmdpi.comheteroletters.org For example, a related compound, 4-(4-bromophenyl)-4-oxo-but-2-enoic acid, has been shown to react with reagents like thiourea, hydrazine hydrate, and various amines to yield a plethora of heterocyclic structures. researchgate.netekb.eg

The general strategy often involves an initial reaction at the carboxylic acid group to form an intermediate like an acid hydrazide. This intermediate can then undergo cyclocondensation reactions to form five-membered heterocyclic rings. For example, 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole can be synthesized and subsequently used in Suzuki cross-coupling reactions to create more complex, symmetrically substituted hybrids with applications in material sciences. researchgate.net Similarly, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized from 4-bromoaniline and then S-alkylated to produce novel secondary alcohols with potential biological activities. mdpi.com

Table 2: Examples of Heterocyclic Systems Synthesized from Bromophenyl Precursors

| Precursor Type | Reagents | Heterocyclic System | Reference |

|---|---|---|---|

| Bromo-benzoyl prop-2-enoic acid | Thiourea, Hydrazine Hydrate | Thiadiazoles, Oxoimidazoles | researchgate.netekb.eg |

| 4-Bromoaniline | Carbon Disulfide, Hydrazine | 1,2,4-Triazole-3-thiol | mdpi.com |

| 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | Boronic Acids (via Suzuki coupling) | Aryl-substituted Oxadiazoles | researchgate.net |

Role in the Synthesis of Chiral Molecules

Chirality is a critical aspect in the development of pharmaceuticals and fine chemicals, as different enantiomers of a molecule can exhibit vastly different biological activities. nih.govmdpi.com this compound, specifically in its enantiomerically pure forms, is a valuable chiral building block for asymmetric synthesis. chiralpedia.com

The synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, a closely related compound, provides a clear example of its importance. orgsyn.orgorgsyn.org This synthesis is achieved through an asymmetric catalytic process, which establishes the chiral center with high enantiomeric excess. The resulting chiral acid is a versatile intermediate. The presence of both a chiral center and a reactive bromophenyl group allows for the subsequent construction of complex chiral molecules where the stereochemistry is controlled from the outset.

This "chiral pool" approach is a powerful strategy in organic synthesis. nih.gov By starting with an enantiopure building block like chiral this compound, chemists can introduce additional complexity and functionality without the need for difficult chiral separations or resolutions at later stages of a synthetic sequence. This is essential for creating stereochemically defined drug candidates and other specialized materials. nih.govims.ac.jp The bromine atom allows for further modifications via cross-coupling, while the chiral acid backbone can be incorporated into larger target molecules, transferring its stereochemical information.

Application in the Design of Functional Molecules

The ultimate goal of synthesizing novel compounds is often to achieve specific functions, such as biological activity or unique material properties. mdpi.commdpi.com The this compound scaffold is frequently incorporated into the design of such functional molecules. The bromophenyl moiety is a common feature in bioactive compounds, and the pentanoic acid chain provides a flexible linker and a point for further derivatization.

Research has shown that derivatives incorporating the bromophenyl structure exhibit a range of biological activities. For example, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which share the core pentanoic acid structure, were synthesized and showed potent antibacterial activity against multidrug-resistant strains. nih.gov In another study, N-(4-bromophenyl)furan-2-carboxamide, synthesized from 4-bromoaniline, was found to be effective against clinically isolated drug-resistant bacteria. nih.gov Furthermore, 4-bromophenyl substituted semicarbazones have been synthesized and evaluated for anticonvulsant activity. researchgate.net

These examples demonstrate that the this compound framework can be systematically modified to optimize a desired function. The bromine atom can be replaced with other groups via cross-coupling to probe structure-activity relationships, while the carboxylic acid can be converted to various amides or esters to interact with biological targets. nih.govresearchgate.net This modular approach makes it a valuable platform for developing new therapeutic agents and functional organic materials.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (S)-3-(4-bromophenyl)butanoic acid |

| 4-bromophenylboronic acid |

| N-(4-bromophenyl)furan-2-carboxamide |

| 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid |

| 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole |

| 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol |

| 4-bromoaniline |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid |

| 4-bromophenyl substituted semicarbazones |

| Phenylacetic acid |

| Methyl 4-bromophenylacetate |

| 4-bromobenzyl bromide |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Thionyl chloride |

| Hydrazine hydrate |

| Thiourea |

| Ethyl crotonate |

| Bis(norbornadiene)rhodium(I) tetrafluoroborate |

Q & A

(Basic) What are the recommended synthetic routes for 4-(4-Bromophenyl)pentanoic acid, and how can purity be optimized?

Methodological Answer:

A multi-step synthesis approach is commonly employed, involving homologation and protective group strategies. For example:

Homologation : Start with a bromophenyl precursor (e.g., 4-bromophenylacetic acid) and extend the carbon chain via alkylation or condensation reactions.

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during intermediate steps .

Final Deprotection : Hydrolyze esters or remove protective groups under acidic conditions (e.g., HCl) to yield the free carboxylic acid.

Purity Optimization :

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

- Confirm final purity (>97%) using HPLC with UV detection (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–7.5 ppm for aromatic protons, δ 12.0 ppm for -COOH) .

(Basic) What are the critical storage and handling protocols for this compound?

Methodological Answer:

- Storage : Store at room temperature in airtight, light-resistant containers to prevent degradation. Avoid exposure to humidity and oxidizing agents .

- Solubility : Prepare stock solutions in DMSO (10 mM) or ethanol (25 mg/mL), ensuring sonication (15–30 min) for complete dissolution. Pre-warm to 37°C if precipitates form .

- Safety : Use PPE (gloves, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 10+ minutes .

(Advanced) How can enantiomeric purity of this compound derivatives be analyzed?

Methodological Answer:

For chiral derivatives (e.g., amino-substituted analogs):

Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase. Monitor retention times and compare with racemic standards.

Enantiomeric Excess (ee) : Calculate using peak area ratios (e.g., 99.8% ee for R-enantiomer, as in baclofen homologs) .

Circular Dichroism (CD) : Confirm absolute configuration by comparing CD spectra to known chiral analogs.

(Advanced) What pharmacological assays are suitable for evaluating bioactivity?

Methodological Answer:

- GABA Receptor Binding :

- Functional Activity :

(Basic) How should researchers address solubility discrepancies in polar vs. nonpolar solvents?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for aqueous assays. For nonpolar media, dissolve in ethanol or acetone.

- Sonication : Apply ultrasonic treatment (30–60 min) to disrupt aggregates.

- Temperature Adjustment : Pre-warm to 40–50°C for hydrophobic batches. Validate solubility via dynamic light scattering (DLS) .

(Advanced) How to resolve conflicting data in stereochemical vs. pharmacological activity studies?

Methodological Answer:

- Case Study : If an R-enantiomer shows unexpected bioactivity (e.g., 94% ileum contraction inhibition vs. 59% for baclofen):

- Mechanistic Re-evaluation : Test receptor-independent pathways (e.g., calcium channel modulation) via patch-clamp electrophysiology.

- Metabolic Stability : Incubate with liver microsomes to rule out metabolite interference.

- Molecular Docking : Perform in silico modeling (AutoDock Vina) to assess binding poses at GABAB vs. off-target receptors .

(Basic) What spectroscopic techniques confirm structural integrity?

Methodological Answer:

- FT-IR : Identify key functional groups (C=O stretch at 1700–1720 cm⁻¹, C-Br at 550–600 cm⁻¹).

- ¹H/¹³C NMR :

- Aromatic Region : Doublets at δ 7.3–7.5 ppm (4-bromophenyl group).

- Aliphatic Chain : Multiplet at δ 2.3–2.6 ppm (-CH₂-COOH).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M-H]⁻ at m/z 270.9974 for C₁₁H₁₂BrO₂) .

(Advanced) What strategies improve yield in large-scale synthesis?

Methodological Answer:

- Catalytic Optimization : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for Suzuki couplings).

- Flow Chemistry : Implement continuous flow reactors for precise control of reaction parameters (e.g., temperature, residence time).

- Waste Reduction : Use solvent recycling (e.g., hexane from column chromatography) and green chemistry principles (e.g., water as a co-solvent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.